molecular formula C14H31NS B14360833 1-(Diethylamino)decane-2-thiol CAS No. 92948-13-5

1-(Diethylamino)decane-2-thiol

Cat. No.: B14360833
CAS No.: 92948-13-5
M. Wt: 245.47 g/mol
InChI Key: RTPNNFXOTHFIDF-UHFFFAOYSA-N
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Description

1-(Diethylamino)decane-2-thiol is an organic compound that belongs to the class of alkylthiols It features a thiol group (-SH) attached to a decane chain, with a diethylamino group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Diethylamino)decane-2-thiol can be synthesized through the reaction of 1-bromo-2-diethylaminodecane with sodium hydrosulfide. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethylamino)decane-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Alkanes.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

1-(Diethylamino)decane-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group.

    Medicine: Explored for its potential therapeutic properties, including as an antioxidant.

    Industry: Utilized in the production of self-assembled monolayers for surface modification and corrosion inhibition.

Mechanism of Action

The mechanism of action of 1-(Diethylamino)decane-2-thiol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

    1-Decanethiol: Similar structure but lacks the diethylamino group.

    2-(Diethylamino)ethanethiol: Shorter chain length but similar functional groups.

Uniqueness: 1-(Diethylamino)decane-2-thiol is unique due to its combination of a long alkyl chain, a thiol group, and a diethylamino group

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable tool for research and industrial applications. Further studies are needed to fully explore its potential and expand its applications.

Properties

CAS No.

92948-13-5

Molecular Formula

C14H31NS

Molecular Weight

245.47 g/mol

IUPAC Name

1-(diethylamino)decane-2-thiol

InChI

InChI=1S/C14H31NS/c1-4-7-8-9-10-11-12-14(16)13-15(5-2)6-3/h14,16H,4-13H2,1-3H3

InChI Key

RTPNNFXOTHFIDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CN(CC)CC)S

Origin of Product

United States

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